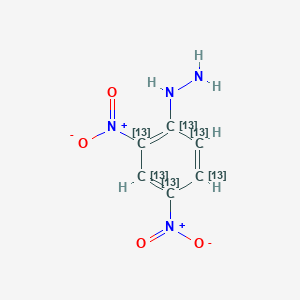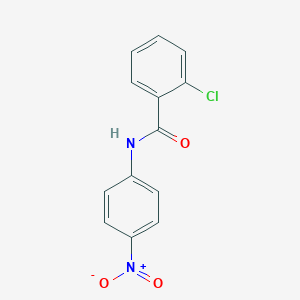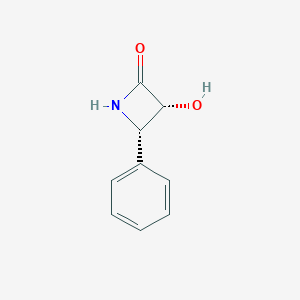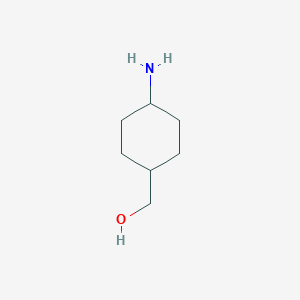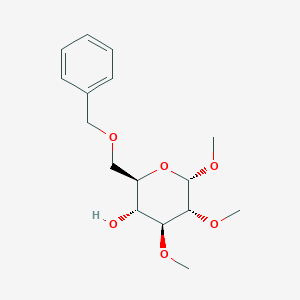
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Overview
Description
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside: is a derivative of glucose, specifically a glucopyranoside. It is characterized by the presence of benzyl and methyl groups attached to the glucose molecule. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective benzylation and methylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups to prevent unwanted reactions.
Selective Benzylation: The 6-O position is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Methylation: The 2,3-di-O positions are methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride or methyl iodide in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new glucopyranoside derivatives with different functional groups.
Scientific Research Applications
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and proteins.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the context of its use.
Comparison with Similar Compounds
- Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
Comparison:
- Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside is unique due to the specific positions of the benzyl and methyl groups, which can significantly affect its chemical reactivity and biological interactions.
- Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside lacks the 6-O hydroxyl group, which can alter its reactivity and potential applications.
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside has benzoyl groups instead of methyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUEGZIJXFXRZ-LJIZCISZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1OC)OC)COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



